Ibandronate Sodium
Ibandronate Sodium
Ibandronate Sodium is a highly potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis.Target: OthersIbandronate (1.25-2 μM) significantly reduces endothelial cell growth, while ibandronate (2 μM) also significantly reduces capillary-like tube formation and increases apoptosis of endothelial cells. Ibandronate (< 100 μM) dose-dependently increases VEGF expression in endothelial cells [1]. Ibandronate (< 100 μM) inhibits growth of both prostate cancer cell lines (LNCaP and PC-3) in a dose dependent manner [2].Ibandronate administered either daily (2.5 mg) or intermittently (20 mg every other day for 12 doses every 3 months) significantly reduces the risk of new morphometric vertebral fractures by 62% and 50% (p = 0.0006), respectively, in osteoporotic women after 3 years/' treatment. Ibandronate administered either daily (2.5 mg) or intermittently (20 mg every other day for 12 doses every 3 months) significantly and progressively increases BMD of lumbar spine by 6.5% and 5.7%, respectively, in osteoporotic women after 3 years/' treatment [3]. Ibandronate (< 125 mg/kg s.c.) results in a dose dependent increase in bone mineral density (BMD), trabecular bone volume and trabecular number, load to failure (Fmax), and yield load in long bones and vertebrae in ovariectomized rats, and increased trabecular separation in ovariectomized rats is fully prevented by all doses [4].
Brand Name:
Vulcanchem
CAS No.:
138844-81-2
VCID:
VC0002773
InChI:
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1
SMILES:
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Molecular Formula:
C9H22NNaO7P2
Molecular Weight:
341.21 g/mol
Ibandronate Sodium
CAS No.: 138844-81-2
Inhibitors
VCID: VC0002773
Molecular Formula: C9H22NNaO7P2
Molecular Weight: 341.21 g/mol
CAS No. | 138844-81-2 |
---|---|
Product Name | Ibandronate Sodium |
Molecular Formula | C9H22NNaO7P2 |
Molecular Weight | 341.21 g/mol |
IUPAC Name | sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate |
Standard InChI | InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 |
Standard InChIKey | LXLBEOAZMZAZND-UHFFFAOYSA-M |
SMILES | CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Canonical SMILES | CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Appearance | Solid powder |
Description | Ibandronate Sodium is a highly potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis.Target: OthersIbandronate (1.25-2 μM) significantly reduces endothelial cell growth, while ibandronate (2 μM) also significantly reduces capillary-like tube formation and increases apoptosis of endothelial cells. Ibandronate (< 100 μM) dose-dependently increases VEGF expression in endothelial cells [1]. Ibandronate (< 100 μM) inhibits growth of both prostate cancer cell lines (LNCaP and PC-3) in a dose dependent manner [2].Ibandronate administered either daily (2.5 mg) or intermittently (20 mg every other day for 12 doses every 3 months) significantly reduces the risk of new morphometric vertebral fractures by 62% and 50% (p = 0.0006), respectively, in osteoporotic women after 3 years/' treatment. Ibandronate administered either daily (2.5 mg) or intermittently (20 mg every other day for 12 doses every 3 months) significantly and progressively increases BMD of lumbar spine by 6.5% and 5.7%, respectively, in osteoporotic women after 3 years/' treatment [3]. Ibandronate (< 125 mg/kg s.c.) results in a dose dependent increase in bone mineral density (BMD), trabecular bone volume and trabecular number, load to failure (Fmax), and yield load in long bones and vertebrae in ovariectomized rats, and increased trabecular separation in ovariectomized rats is fully prevented by all doses [4]. |
Synonyms | (1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate 1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate BM 21.0955 BM 210955 BM-21.0955 BM-210955 BM21.0955 BM210955 Bondronat Boniva Bonviva ibandronate ibandronate sodium Ibandronate Sodium Anhydrous ibandronic acid ibandronic acid, sodium salt, monohydrate RPR 102289A RPR-102289A RPR102289A |
Reference | 1:Impurity profiling of ibandronate sodium by HPLC-CAD. Wahl O, Holzgrabe U.J Pharm Biomed Anal. 2015 Oct 10;114:254-64. doi: 10.1016/j.jpba.2015.06.002. Epub 2015 Jun 6. PMID: 26092222 2:Effects of ibandronate sodium, a nitrogen-containing bisphosphonate, on intermediate-conductance calcium-activated potassium channels in osteoclast precursor cells (RAW 264.7). Wu SN, Huang YM, Liao YK.J Membr Biol. 2015 Feb;248(1):103-15. doi: 10.1007/s00232-014-9747-8. Epub 2014 Nov 2. PMID: 25362532 3:Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities. Kumar MN, Kumar KS, Kumar VJ, Prasanna SJ, Sharma HK, Reddy VK.J Pharm Biomed Anal. 2011 Feb 20;54(3):596-601. doi: 10.1016/j.jpba.2010.09.026. Epub 2010 Sep 29. PMID: 20952141 4:New drugs: entecavir, ibandronate sodium, and pegaptanib sodium. Hussar DA.J Am Pharm Assoc (2003). 2005 May-Jun;45(3):412-5. No abstract available. PMID: 15991765 |
PubChem Compound | 23670359 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume